molecular formula C8H7FO4S B2897213 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride CAS No. 1368844-00-1

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Cat. No.: B2897213
CAS No.: 1368844-00-1
M. Wt: 218.2
InChI Key: CZDKQRQGVWYYKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride typically involves the reaction of 1,4-benzodioxane with sulfonyl fluoride reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the assembly of complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedisulfonyl fluoride
  • 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
  • 3-Methoxybenzenesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • 3-(Fluorosulfonyl)benzoic acid

Uniqueness

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is unique due to its specific structure, which includes a 1,4-benzodioxine ring system and a sulfonyl fluoride group. This combination provides distinct reactivity and stability, making it particularly useful in click chemistry applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQRQGVWYYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368844-00-1
Record name 1368844-00-1
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